molecular formula C9H12FN B3042758 (S)-n-methyl-1-(4-fluorophenyl)ethylamine CAS No. 672906-67-1

(S)-n-methyl-1-(4-fluorophenyl)ethylamine

Cat. No.: B3042758
CAS No.: 672906-67-1
M. Wt: 153.2 g/mol
InChI Key: YORRIBKELCOOIJ-ZETCQYMHSA-N
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Description

Context within Asymmetric Synthesis and Chiral Amine Chemistry

Asymmetric synthesis, the process of selectively creating one enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry. rsc.org Chiral amines, in particular, are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals. The synthesis of enantiomerically pure amines is, therefore, a field of intense research. acsgcipr.orgrsc.org

(S)-N-Methyl-1-(4-fluorophenyl)ethylamine serves as a valuable chiral auxiliary and a precursor in asymmetric synthesis. Its stereogenic center can direct the formation of new stereocenters in a predictable manner, allowing for the synthesis of complex molecules with high enantiomeric purity. The presence of the fluorine atom can also influence the electronic properties and reactivity of the molecule, offering unique advantages in certain synthetic transformations. cymitquimica.com The development of novel synthetic routes to chiral amines, including enzymatic methods using ω-transaminases, highlights the ongoing quest for efficient and environmentally benign processes to produce compounds like this compound. semanticscholar.org

Role in Contemporary Chemical Biology and Medicinal Chemistry Research Methodologies

In chemical biology and medicinal chemistry, the precise three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. mhmedical.com The introduction of specific substituents, such as a methyl group or a fluorine atom, can significantly alter a molecule's pharmacological profile.

The "magic methyl" effect, where the addition of a methyl group can dramatically improve the binding affinity and other properties of a drug candidate, is a well-documented phenomenon in medicinal chemistry. nih.gov The N-methyl group in this compound can enhance its metabolic stability and modulate its interaction with biological targets. nih.govmdpi.com

Furthermore, the fluorine atom is a bioisostere of a hydrogen atom but with distinct electronic properties. Its incorporation can block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties. cymitquimica.com Consequently, this compound and its derivatives are valuable probes for studying biological processes and as scaffolds for the design of new therapeutic agents.

Fundamental Importance of Stereochemistry and Enantiopurity in Molecular Design

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in drug design and development. patsnap.com The biological systems in the human body are inherently chiral, and as a result, the different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles. researchgate.net

The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need for enantiopurity in pharmaceuticals. rsc.org Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established strict guidelines for the development of chiral drugs, emphasizing the need to characterize and control the stereochemistry of new chemical entities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)-N-methylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORRIBKELCOOIJ-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672906-67-1
Record name (1S)-1-(4-Fluorophenyl)-N-methylethylamine
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Advanced Synthetic Strategies for S N Methyl 1 4 Fluorophenyl Ethylamine

Enantioselective Synthesis Approaches to Chiral N-Methylated Amines

The creation of a specific stereocenter in N-methylated amines like (S)-N-methyl-1-(4-fluorophenyl)ethylamine relies on a variety of enantioselective techniques. These methods are designed to overcome the challenge of differentiating between the two faces of a prochiral precursor, thereby yielding the desired enantiomer in high excess. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Transformations for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is a robust and well-established method for asymmetric synthesis.

One of the most effective chiral auxiliaries for the synthesis of amines is tert-butanesulfinamide , developed by Ellman. wikipedia.orgyale.edu This methodology involves the condensation of an enantiopure tert-butanesulfinamide with a ketone, such as 4-fluoroacetophenone, to form an N-sulfinyl imine. wikipedia.orgsigmaaldrich.com The sulfinyl group then directs the diastereoselective addition of a nucleophile, like a methylating agent, to the imine double bond. wikipedia.orgsigmaaldrich.com Subsequent removal of the auxiliary under mild acidic conditions yields the chiral primary amine. To obtain the target N-methylated amine, a reductive amination step would follow, or a direct methylation of the primary amine could be performed. The high diastereoselectivity is rationalized by a six-membered ring transition state where the nucleophile attacks from the less sterically hindered face. wikipedia.org

Another widely used class of auxiliaries are oxazolidinones , popularized by Evans. wikipedia.orgsantiago-lab.com These are typically acylated and then subjected to stereoselective alkylation at the α-carbon. harvard.edu While more commonly applied to the synthesis of chiral carboxylic acids and alcohols, this methodology can be adapted for amine synthesis. acs.org For instance, an N-acylated oxazolidinone can undergo α-amination to introduce the nitrogen functionality with stereocontrol.

Pseudoephedrine is another practical chiral auxiliary that can be used to form chiral amides. acs.orgnih.govharvard.eduacs.org The enolate of a pseudoephedrine amide can undergo highly diastereoselective alkylation. acs.org While this method is primarily used for creating α-substituted carboxylic acids, multi-step sequences can convert the product into the desired amine.

Chiral AuxiliaryGeneral ApproachKey IntermediateTypical Diastereomeric Ratio
(R)-tert-ButanesulfinamideDiastereoselective addition to N-sulfinyl imineN-sulfinyl ketimine from 4-fluoroacetophenone>95:5
Evans OxazolidinoneDiastereoselective α-amination of an N-acyl derivativeN-Acyl oxazolidinone>90:10
PseudoephedrineDiastereoselective alkylation of amide enolateN-Acyl pseudoephedrine amide>95:5
Table 1: Comparison of Chiral Auxiliary-Mediated Strategies for Chiral Amine Synthesis.

Asymmetric Catalysis in Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate large quantities of an enantiopure product.

Transition-metal catalysis is a powerful tool for the synthesis of chiral amines. rsc.org One of the most direct routes is the asymmetric reductive amination (ARA) of a ketone. researchgate.netresearchgate.net In this one-pot process, 4-fluoroacetophenone reacts with methylamine (B109427) to form an intermediate N-methyl imine, which is then asymmetrically hydrogenated in situ. Chiral catalysts based on iridium, rhodium, or ruthenium are commonly employed for this transformation. researchgate.netnih.gov

A recent study described a cationic Iridium(III) hydride catalyst with a P-stereogenic MaxPHOX ligand that effectively hydrogenates N-methyl and N-alkyl imines with high enantioselectivity (up to 94% ee). organic-chemistry.orgnih.govfigshare.com This approach is advantageous as it avoids the need for protecting groups and operates under mild conditions. organic-chemistry.org The success of these catalysts often depends on the design of the chiral ligand, which creates a chiral environment around the metal center, forcing the hydrogenation to occur on one face of the imine.

Catalyst SystemReaction TypePrecursorTypical Enantiomeric Excess (ee)
[Ir(I)-Ligand] ComplexAsymmetric Reductive Amination4-Fluoroacetophenone + Methylamine85-95%
[Rh(I)-Ligand] ComplexAsymmetric HydrogenationN-(1-(4-fluorophenyl)ethylidene)methanamine90-99%
[Ru(II)-Ligand] ComplexAsymmetric Reductive Amination4-Fluoroacetophenone + Methylamine80-97%
Table 2: Performance of Transition Metal Catalysts in Related Chiral Amine Syntheses.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov For the synthesis of chiral amines, a key organocatalytic method is the enantioselective addition of nucleophiles to imines. The synthesis of fluorinated molecules, in particular, has benefited from organocatalytic methodologies. nih.govrsc.org

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the enantioselective synthesis of amines. uiowa.eduresearchgate.net These catalysts function by activating an imine through protonation or hydrogen bonding, which both enhances its electrophilicity and shields one of its enantiotopic faces. researchgate.netorganic-chemistry.org

In the context of synthesizing this compound, a CPA could catalyze the asymmetric transfer hydrogenation of the corresponding N-methyl imine. This reaction typically uses a Hantzsch ester as the hydride source. The CPA forms a chiral ion pair with the protonated imine, directing the hydride transfer from the Hantzsch ester to a specific face of the C=N double bond, thereby establishing the stereocenter with high enantioselectivity. uiowa.edu

Chemoenzymatic and Biocatalytic Routes for Enantiopure Amines

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations, often under mild, environmentally benign conditions. diva-portal.org For chiral amine synthesis, two classes of enzymes are particularly prominent: ω-transaminases (TAs) and imine reductases (IREDs). rsc.orgresearchgate.net

ω-Transaminases catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. mdpi.commdpi.com To synthesize the precursor (S)-1-(4-fluorophenyl)ethylamine, a highly selective (S)-TA could be used to directly aminate 4-fluoroacetophenone. diva-portal.org Subsequent chemical N-methylation would then yield the final product. The challenge with transaminase reactions can be the unfavorable reaction equilibrium, but various strategies, such as using specific amine donors or removing the ketone byproduct, have been developed to overcome this. diva-portal.orgrsc.org

Imine Reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines. researchgate.netrsc.orgnih.gov An IRED-catalyzed process could be implemented in a one-pot reductive amination of 4-fluoroacetophenone with methylamine. rsc.org This approach is highly efficient as the enzyme directly reduces the imine formed in situ to the desired N-methylated amine with high enantioselectivity. nih.govugent.be The broad substrate scope of engineered IREDs makes them suitable for producing a wide variety of chiral secondary and tertiary amines. nih.gov

Enzyme ClassReactionSubstrateKey AdvantageTypical Enantiomeric Excess (ee)
ω-Transaminase (TA)Asymmetric Amination4-FluoroacetophenoneDirect conversion of ketone to primary amine>99%
Imine Reductase (IRED)Asymmetric Reductive Amination4-Fluoroacetophenone + MethylamineDirect synthesis of secondary amine from ketone>98%
Table 3: Biocatalytic Approaches to Chiral Amine Synthesis.

Multi-Step Organic Synthesis Design and Optimization for this compound Precursors

The synthesis of enantiomerically pure this compound necessitates a carefully designed multi-step approach, with a strong emphasis on stereocontrol and optimization of reaction conditions to ensure high yield and purity.

A retrosynthetic analysis of the target molecule reveals several viable synthetic routes. The primary disconnection is at the C-N bond, suggesting a convergent approach starting from 4-fluoroacetophenone and methylamine.

Key Precursors and Disconnections:

(S)-1-(4-fluorophenyl)ethylamine: This is a key chiral intermediate. Its synthesis can be achieved through asymmetric reduction of the corresponding imine or reductive amination of 4-fluoroacetophenone.

4-fluoroacetophenone: A readily available starting material.

Methylamine: The source of the N-methyl group.

A plausible retrosynthetic pathway is outlined below:

This analysis highlights that the crucial step is the stereoselective formation of the chiral amine precursor, (S)-1-(4-fluorophenyl)ethylamine.

Enzymatic Reductive Amination:

ω-Transaminases have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines. The use of a suitable ω-transaminase can directly convert 4-fluoroacetophenone to (S)-1-(4-fluorophenyl)ethylamine with high enantiomeric excess.

ParameterConditionEffect on Yield and Enantioselectivity
Enzyme Source Various microbial sourcesDetermines stereoselectivity (R or S) and substrate scope.
Amine Donor Isopropylamine, AlanineHigh concentration can lead to substrate or product inhibition.
pH Typically 7.5 - 9.0Affects enzyme activity and stability.
Temperature 25 - 40 °CInfluences reaction rate and enzyme stability.
Co-solvent DMSO, TolueneCan improve substrate solubility and alleviate product inhibition.

Chemical Asymmetric Reductive Amination:

Transition metal-catalyzed asymmetric hydrogenation of the corresponding imine is another effective method. Chiral ligands, such as those based on BINAP or DuPhos, in combination with rhodium or iridium catalysts, can afford high enantioselectivity.

Once the chiral primary amine is obtained, the subsequent N-methylation to yield the final product can be achieved through various methods, such as the Eschweiler-Clarke reaction (using formic acid and formaldehyde) or by using methylating agents like methyl iodide or dimethyl sulfate. Careful control of stoichiometry is necessary to avoid over-methylation to the quaternary ammonium (B1175870) salt.

Convergent Synthesis:

The primary synthetic route described above is a convergent synthesis. This approach involves the separate synthesis of key fragments (in this case, the chiral amine) which are then combined in the final steps. This strategy is generally efficient and allows for the independent optimization of the synthesis of each fragment.

Divergent Synthesis:

A divergent approach could be employed for the synthesis of a library of N-substituted analogs of (S)-1-(4-fluorophenyl)ethylamine. Starting from the common intermediate, (S)-1-(4-fluorophenyl)ethylamine, various alkyl or aryl groups can be introduced on the nitrogen atom, leading to a diverse range of chiral amines for applications in drug discovery and catalyst development.

Applications of this compound in Ligand Synthesis and Coordination Chemistry

The chiral nature of this compound makes it an attractive ligand for the formation of chiral metal complexes, which can be utilized as catalysts in asymmetric synthesis.

This compound can coordinate to palladium (II) acetate (B1210297) to form chiral palladium complexes. The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the electron-deficient palladium center. The reaction typically involves the displacement of acetate ligands from the palladium coordination sphere.

The resulting complex can exist in various stoichiometries, with the most common being a 2:1 ligand-to-metal ratio, forming a square planar complex.

ReactantRoleProduct
This compoundChiral LigandChiral Palladium(II) Complex
Palladium (II) AcetateMetal PrecursorChiral Palladium(II) Complex

The coordination of this compound to the palladium (II) center creates a chiral environment around the metal. The stereochemistry of the resulting complex is influenced by the absolute configuration of the chiral amine ligand.

Coordination Modes:

The amine ligand typically coordinates to the palladium center in a monodentate fashion through the nitrogen atom. The square planar geometry of the palladium (II) center can lead to the formation of cis and trans isomers if two chiral amine ligands are coordinated. The steric bulk of the N-methyl and the 4-fluorophenyl groups will play a significant role in determining the preferred isomeric form.

Stereochemical Influence:

The presence of the chiral center in the ligand induces a chiral environment at the metal center. This chirality can be transferred to the products of catalytic reactions mediated by these complexes. The N-methyl group, compared to a primary amine, can introduce additional steric hindrance, which can influence the coordination geometry and the enantioselectivity of the catalyzed reactions. The precise nature of this influence can be investigated using techniques such as X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structure of the palladium complex. These studies are crucial for understanding the mechanism of asymmetric induction and for the rational design of more effective chiral catalysts.

Analytical Methodologies for Rigorous Characterization of S N Methyl 1 4 Fluorophenyl Ethylamine and Its Derivatives in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure of (S)-N-Methyl-1-(4-fluorophenyl)ethylamine. These techniques provide detailed information about the compound's atomic connectivity, chemical environment, and functional groups.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the number and type of atoms and their connectivity.

Proton (¹H) and Carbon-13 (¹³C) NMR are the cornerstones of structural analysis for this compound.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton, the ethylamine (B1201723) methyl (CH₃) protons, and the N-methyl (N-CH₃) protons. The para-substitution on the aromatic ring results in a characteristic splitting pattern, often appearing as two sets of doublets or multiplets. The methine proton signal would appear as a quartet due to coupling with the adjacent methyl group protons.

Expected ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Coupling Constant (J) Hz
~7.25 m 2H Ar-H (ortho to F) -
~7.00 m 2H Ar-H (meta to F) -
~3.50 q 1H CH -CH₃ ~6.6 Hz
~2.25 s 3H N-CH₃ -
~1.35 d 3H CH-CH₃ ~6.6 Hz

(Note: The signal for the N-H proton is often broad and may not be consistently observed.)

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment). The fluorine atom influences the chemical shifts of the aromatic carbons through space and through bonds, with the carbon directly bonded to fluorine showing a large C-F coupling constant.

Expected ¹³C NMR Data for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm Assignment
~161.5 (d, ¹JCF ≈ 245 Hz) C -F
~140.0 Ar-C (ipso to ethylamine)
~128.0 (d, ³JCF ≈ 8 Hz) Ar-C H (ortho to F)
~115.0 (d, ²JCF ≈ 21 Hz) Ar-C H (meta to F)
~58.0 C H-CH₃
~33.0 N-C H₃

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterization. phdcentre.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. phdcentre.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment, and its signal will appear as a singlet in a proton-decoupled spectrum. libretexts.org The large chemical shift dispersion in ¹⁹F NMR provides excellent signal resolution, making it a powerful tool for purity assessment and reaction monitoring in the synthesis of fluorinated compounds. libretexts.org For this compound, a single resonance is expected in the aromatic fluorine region.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other. For the target molecule, a cross-peak would be observed between the methine (CH) proton and the protons of the adjacent ethylamine methyl (CH₃) group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the ¹H signal at ~3.50 ppm would correlate with the ¹³C signal at ~58.0 ppm, confirming the assignment of the methine group.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jku.at It is an ideal method for assessing the purity of volatile compounds like this compound and confirming its identity. The sample is vaporized and separated based on its boiling point and interaction with the GC column, with the retention time serving as an indicator of purity.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process generates a molecular ion (M•+) and a series of characteristic fragment ions. libretexts.org For a secondary amine, the molecular ion peak is expected to be an odd number. docbrown.info The fragmentation pattern is a reproducible fingerprint that aids in structural confirmation. The most common fragmentation pathway for benzylic amines is alpha-cleavage, which leads to the formation of a stable iminium cation. docbrown.info

For this compound (Molecular Weight: 153.2 g/mol ), the primary fragmentation is the loss of a methyl radical from the ethylamine backbone to form a highly stable, resonance-delocalized iminium cation, which would be expected to be the base peak in the spectrum.

Predicted Key Fragments in the EI-Mass Spectrum of this compound

m/z ValueIon StructureFragmentation Pathway
153[C₉H₁₂FN]⁺Molecular Ion (M•+)
138[C₈H₉FN]⁺Alpha-cleavage: Loss of •CH₃ from ethylamine backbone
109[C₇H₆F]⁺Fluorotropylium ion: Loss of •CH(CH₃)NHCH₃

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the detection and quantification of phenethylamine (B48288) derivatives within complex biological matrices. nih.govfda.gov.tw Its high sensitivity and selectivity make it an indispensable tool in forensic and clinical toxicology. fda.gov.tw For the analysis of compounds like this compound, a validated LC-tandem mass spectrometry (LC-MS/MS) method is often employed. nih.gov

The process typically involves a "dilute-and-shoot" procedure for sample preparation, followed by chromatographic separation on a reversed-phase column, such as a C18 or Phenyl-Hexyl column. nih.govnih.gov Gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) provides effective separation of multiple analytes. nih.govnih.gov Detection is commonly performed using an electrospray ionization (ESI) source in positive ion mode, as amines are readily protonated. nih.govgassnova.no The mass spectrometer, often a triple quadrupole, operates in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov This approach allows for the simultaneous screening and quantification of a wide range of phenethylamines in samples such as urine or amniotic fluid. nih.govnih.gov

Table 1: Representative LC-MS/MS Parameters for Phenethylamine Analysis

ParameterConditionSource
Chromatography
ColumnKinetex C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 2.6 µm) nih.govnih.gov
Mobile Phase A0.1% Formic acid in water nih.gov
Mobile Phase B0.1% Formic acid in acetonitrile/methanol nih.govnih.gov
Flow Rate0.3 mL/min nih.gov
GradientLinear gradient (e.g., 10% to 90% B over 6 min) nih.gov
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive nih.gov
Precursor Ion[M+H]⁺ nih.gov
Monitoring ModeMultiple Reaction Monitoring (MRM) nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of this compound with high confidence. Unlike nominal mass instruments, HRMS analyzers like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) or Orbitrap can provide mass measurements with sub-ppm accuracy. nih.gov This level of precision allows for the confident assignment of a unique chemical formula to a measured mass. nih.govpnnl.gov

For a molecule like this compound (C10H14FN), HRMS can distinguish its exact mass from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The high resolving power of these instruments is essential for disentangling complex isotope patterns, further confirming the compound's identity. nih.gov LC-HRMS has become a standard method for detecting and identifying fluorinated compounds in various matrices. chromatographyonline.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in the molecular structure of this compound. These techniques are complementary and can be used to confirm the presence of key structural motifs.

In a combined spectroscopic and computational study of the related compound 2-(4-fluorophenyl)ethylamine, specific vibrational modes were identified. rsc.org For this compound, the IR and Raman spectra would be expected to show characteristic bands corresponding to:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-N stretching: These vibrations are typically found in the 1000-1250 cm⁻¹ range.

C-F stretching: A strong absorption band, typically in the 1000-1400 cm⁻¹ region, is indicative of the carbon-fluorine bond on the aromatic ring. indexcopernicus.com

Computational methods, such as density functional theory (DFT) calculations, are often used alongside experimental data to achieve a complete assignment of the observed vibrational spectra. rsc.org

Chromatographic Techniques for Separation and Quantification

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is fundamental in the analysis of chiral compounds like this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. umn.eduheraldopenaccess.us The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. windows.net The separation is typically achieved under normal-phase conditions using a mobile phase like n-hexane and an alcohol modifier such as isopropanol. nih.gov Detection is commonly performed with a UV detector. uma.es

The accuracy and precision of ee measurements by chiral HPLC can be very high, but are highly dependent on proper method optimization. umn.edu Factors such as peak resolution, sample concentration, and instrument integration parameters must be carefully controlled to achieve reliable results, with accuracies of <1% being attainable in favorable situations. umn.edu The development of a validated chiral HPLC method is essential for the quantitative determination of enantiomeric purity in research and clinical trial batches of chiral molecules. nih.govnih.gov

Table 2: Key Considerations for Chiral HPLC Method Development

ParameterImportanceSource
Chiral Stationary Phase The choice of CSP is critical for achieving enantiomeric resolution. nih.gov
Mobile Phase Composition (e.g., hexane/isopropanol ratio) must be optimized for separation and run time. nih.gov
Flow Rate Affects resolution and analysis time. nih.gov
Column Temperature Can influence selectivity and peak shape. nih.gov
Detection Wavelength Should be set at the analyte's absorbance maximum for optimal sensitivity. umn.edu
Integration Parameters Improper settings can lead to significant errors in ee calculation. umn.edu

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile compounds, including many phenethylamine derivatives. nih.govnih.gov Due to the polar nature of the amine group, which can lead to poor peak shape and column adsorption, derivatization is a common strategy in the GC analysis of these compounds. shimadzu.comshimadzu.comvt.edu

A frequently used derivatizing agent is trifluoroacetic (TFA) anhydride, which reacts with the amine to form a less polar, more volatile trifluoroacetyl derivative. shimadzu.comshimadzu.commaps.org This process significantly improves chromatographic performance and yields mass spectra with clearer, more differentiable fragmentation patterns. shimadzu.comshimadzu.com Modern systems can automate this derivatization step, reducing sample pretreatment time. shimadzu.comshimadzu.com The analysis is performed on a capillary column, and the mass spectrometer provides definitive identification of the analyte based on its retention time and mass spectrum. nih.gov GC-MS is routinely used for screening, identification, and quantification of phenethylamines in various samples. maps.org

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides an unambiguous three-dimensional map of the atomic arrangement within a single crystal, allowing for the direct assignment of (R) or (S) stereochemistry. nih.govnih.gov

To perform the analysis, a suitable single crystal of this compound, often as a salt with a chiral acid, must be grown. nih.gov The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov The data processing yields detailed structural parameters, including bond lengths, bond angles, and torsion angles, which define the molecule's conformation in the solid state. iucr.org

For fluorinated organic compounds, the analysis can reveal specific intermolecular interactions within the crystal lattice, such as C—H⋯F hydrogen bonds, which influence the crystal packing. nih.govresearchgate.net The Flack parameter is a commonly used metric in the refinement process to confidently determine the absolute structure of an enantiomerically pure compound. nih.gov

Computational and Theoretical Investigations of S N Methyl 1 4 Fluorophenyl Ethylamine

Quantum Mechanical Studies of Electronic Structure, Reactivity, and Conformation

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the fundamental electronic properties of (S)-N-methyl-1-(4-fluorophenyl)ethylamine. These studies could determine the molecule's optimized three-dimensional geometry, detailing bond lengths, bond angles, and dihedral angles.

Furthermore, quantum mechanical approaches can map the electron density distribution, identifying regions of high and low electron density, which are crucial for understanding the molecule's reactivity. The calculation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. A molecular electrostatic potential (MEP) map could also be generated to visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions.

Conformational analysis through quantum mechanical methods would involve calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable, low-energy conformations. This information is vital for understanding how the molecule might interact with biological targets.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational flexibility of this compound over time. By simulating the motion of the molecule's atoms based on a force field, MD can reveal the range of conformations accessible to the molecule under various conditions, such as in a solvent or interacting with a biological membrane.

In Silico Approaches to Molecular Recognition and Binding Interactions within Biological Systems

In silico methods, particularly molecular docking, would be employed to predict and analyze the binding of this compound to biological macromolecules, such as proteins or nucleic acids. Molecular docking algorithms can predict the preferred binding orientation and conformation of the molecule within a target's binding site and estimate the strength of the interaction, often expressed as a binding affinity or docking score.

These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. This information is invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent analogs.

Mechanistic Chemical Biology Studies Involving S N Methyl 1 4 Fluorophenyl Ethylamine

Development and Application as a Chemical Tool or Probe in Biological Research

Design of Fluorescent Probes for Cellular Imaging and Mechanism Elucidation

The design of fluorescent probes is a cornerstone of modern cell biology, enabling the real-time visualization of specific biomolecules and cellular events. These probes are typically composed of a fluorophore—a molecule that emits light upon excitation—linked to a recognition element that specifically binds to the target of interest. The development of novel fluorescent probes often involves sophisticated organic synthesis to create molecules with optimal photophysical properties, such as high brightness, photostability, and sensitivity to their environment.

Research in this area focuses on creating probes for a wide array of biological targets, including proteins, nucleic acids, lipids, and small-molecule messengers. By monitoring the fluorescence signal, researchers can gain valuable information about the localization, concentration, and activity of these molecules, thereby elucidating their roles in cellular mechanisms.

Applications in Bioorthogonal Chemical Reactions for Target Labeling

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high selectivity and efficiency under physiological conditions. A key application of bioorthogonal chemistry is the specific labeling of biomolecules.

This is typically achieved by introducing a "chemical handle"—a functional group that is inert to biological systems but can react specifically with a complementary probe. This probe is often tagged with a reporter molecule, such as a fluorophore or an affinity tag. Common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and inverse-electron-demand Diels-Alder reactions. These techniques have revolutionized the study of biomolecules by enabling their precise tracking and characterization in complex biological environments.

Structure Activity Relationship Sar and Analogue Development of S N Methyl 1 4 Fluorophenyl Ethylamine Derivatives

Systematic Modification of the Phenylethylamine Scaffold for Enhanced Activity or Selectivity

The phenylethylamine backbone offers multiple sites for chemical modification, allowing for a systematic exploration of how changes in structure influence biological activity. Research into phenylethylamine derivatives has shown that even minor alterations to the aromatic ring, the ethylamine (B1201723) side chain, or the amine group can lead to significant changes in potency and receptor selectivity. biomolther.org

Modifications typically fall into several categories:

Aromatic Ring Substitution: The position and nature of substituents on the phenyl ring are critical determinants of activity. While the parent compound features a fluorine atom at the para- (4-) position, introducing other halogens (Cl, Br) or electron-donating/withdrawing groups at the ortho-, meta-, or para-positions can modulate electronic properties and steric interactions with the target receptor. For example, in related series, a substituted phenyl group can greatly alter dopamine (B1211576) reuptake inhibitory activities. biomolther.org

Side Chain Modification: Altering the ethylamine side chain, for instance by introducing a methyl group at the alpha-position (as in amphetamine analogues) or a beta-hydroxyl group, can impact metabolic stability and mechanism of action. Lengthening or shortening the alkyl chain can also affect how the molecule fits into a binding pocket. biomolther.org

N-Substitution: The amine group is a primary site for modification. Varying the N-alkyl substituent (e.g., from methyl to ethyl or larger groups) or incorporating the nitrogen into a cyclic structure (e.g., piperazine (B1678402) or piperidine) can significantly influence affinity and selectivity for specific transporters or receptors. nih.gov Structure-activity relationship studies on related compounds have demonstrated that functionalizing the terminal nitrogen is a key strategy for modulating affinity for targets like the dopamine transporter (DAT). nih.gov

These systematic modifications allow chemists to fine-tune the pharmacological profile of the lead compound, aiming to enhance desired activities while minimizing off-target effects.

Role of the Fluorine Atom in Modulating Molecular Interactions and Biological Recognition

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govmdpi.com In the context of (S)-N-methyl-1-(4-fluorophenyl)ethylamine, the fluorine atom at the para-position of the phenyl ring plays a multifaceted role in modulating the molecule's behavior. researchgate.netresearchgate.net

The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—contribute to several key effects: mdpi.comencyclopedia.pub

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at the para-position, a common site of aromatic hydroxylation, can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. researchgate.netencyclopedia.pub

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. mdpi.comresearchgate.net This property is critical for compounds targeting the central nervous system.

Receptor Binding Interactions: The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target. encyclopedia.pub It can change the pKa of nearby functional groups or engage in specific electrostatic or hydrogen bonding interactions within a receptor's binding site. mdpi.comresearchgate.net For instance, the fluorine atom can lead a phenyl group deeper into a protein's hydrophobic pocket, potentially increasing drug potency. encyclopedia.pub

Conformational Effects: Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor. researchgate.net

The introduction of fluorine into the phenethylamine (B48288) nucleus has been shown to have a significant impact on the psychoactivity of related compounds, with effects ranging from marked loss to enhancement and prolongation of biological effects. nih.gov

Table 1: Physicochemical and Biological Effects of Fluorine Substitution
PropertyEffect of Fluorine SubstitutionReference
Metabolic StabilityIncreases by blocking oxidative metabolism at the site of substitution. researchgate.netencyclopedia.pub
LipophilicityGenerally increases, enhancing membrane permeability. mdpi.comresearchgate.net
Binding AffinityCan be enhanced through favorable electrostatic interactions and improved hydrophobic contacts. encyclopedia.pub
BioavailabilityOften improved due to increased metabolic stability and membrane permeability. mdpi.com
pKaCan modulate the acidity/basicity of nearby functional groups. researchgate.net

Significance of Enantiomeric Purity and Stereochemical Configuration on Biological Activity

For chiral molecules like 1-(4-fluorophenyl)ethylamine derivatives, the three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in determining biological activity. nih.gov Biological systems, particularly receptors and enzymes, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they interact preferentially with one enantiomer over the other. nih.gov

It is a well-established principle that enantiomers of a chiral drug can differ significantly in their biological effects, both quantitatively and qualitatively. nih.govcapes.gov.br Often, the desired pharmacological activity resides primarily in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov

In many classes of phenylethylamine derivatives, the biological activity is known to be highly dependent on the stereochemical configuration at the alpha-carbon of the ethylamine side chain. nih.gov For instance, in studies of related compounds, it was found that the necroptosis inhibitory activity resided entirely with the (S)-enantiomer when a small methyl group was present at the benzylic position. tdl.org This highlights the importance of enantiomeric purity; the presence of the less active enantiomer can lead to an underestimation of the true potency of the active compound. nih.gov The stereochemistry of the N-methyl group can also modulate activity by influencing how the ligand interacts with the protein binding pocket. nih.gov Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential for accurately defining the SAR and for developing safe and effective therapeutic agents. nih.govrsc.org

Table 2: General Comparison of Enantiomer Activity in Chiral Phenylethylamines
StereoisomerGeneral Biological Activity ProfileSignificanceReference
(S)-EnantiomerOften the more potent isomer (eutomer) for specific biological targets.Responsible for the desired pharmacological effect in many cases. tdl.org
(R)-EnantiomerOften the less potent or inactive isomer (distomer).May contribute to off-target effects or be metabolically processed differently. nih.govnih.gov
Racemate (S/R mixture)Exhibits a composite activity profile of both enantiomers.Can provide misleading pharmacological data due to the presence of the less active isomer. nih.gov

Exploration of Chemical Space via Diversification Strategies to Identify Novel Chemotypes

To discover novel compounds with improved or different biological profiles, researchers employ various strategies to explore the vast "chemical space" surrounding the this compound scaffold. biosolveit.de Chemical space encompasses all possible molecules that could be synthesized. nih.gov The goal of diversification is to move beyond simple analogue synthesis and identify entirely new chemotypes that retain the desired biological activity but may possess superior properties, such as novelty, improved pharmacokinetics, or a different side-effect profile.

Key strategies for chemical space exploration include:

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create more potent lead compounds. youtube.com One could use the 4-fluorophenyl or the N-methylethylamine moieties as starting points to build entirely new scaffolds.

"SAR by Space": This concept involves searching vast virtual libraries of make-on-demand compounds for analogues of a starting molecule. biosolveit.de By computationally screening millions of synthetically accessible structures related to the parent compound, researchers can rapidly identify and then synthesize diverse molecules with a high probability of being active. biosolveit.de

Scaffold Hopping: This strategy aims to replace the core phenylethylamine scaffold with a different chemical structure (a bioisostere) that maintains the essential three-dimensional arrangement of key functional groups required for biological activity. This can lead to the discovery of compounds with completely novel intellectual property and potentially better drug-like properties.

Computational and Machine Learning Models: Advanced computational tools can predict the biological activity of virtual compounds, allowing for the in-silico screening of enormous chemical libraries. nih.gov Machine learning algorithms trained on existing SAR data can guide the design of new molecules and prioritize them for synthesis, accelerating the discovery of novel chemotypes. youtube.comnih.gov

These diversification strategies enable a more efficient and intelligent exploration of chemical space, increasing the chances of identifying next-generation compounds derived from the original this compound lead.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing how new molecules are discovered and designed. For scaffolds like (S)-n-methyl-1-(4-fluorophenyl)ethylamine, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space and accelerate the design-make-test-analyze cycle.

In the realm of biocatalysis, AI is being used to engineer enzymes with enhanced capabilities for synthesizing chiral amines. nih.gov By analyzing vast protein sequence databases, ML algorithms can identify promising enzyme candidates and guide rational design efforts to improve their efficiency and substrate scope. nih.gov Neural networks are also being developed to accurately predict the enantioselectivity of asymmetric catalytic reactions, a critical factor in the synthesis of chiral molecules like the subject compound. chemistryworld.com This predictive power allows researchers to select the most promising catalysts before engaging in resource-intensive experimental work.

AI/ML Application AreaSpecific TaskRelevance to this compound
Property PredictionForecasting LogP, pKa, and other ADME properties. chemrxiv.orgnih.govOptimizes the design of derivatives for improved drug-like characteristics.
Synthesis OptimizationUsing Bayesian optimization to find optimal reaction conditions (yield, cost). nih.govAccelerates the development of efficient and cost-effective manufacturing processes.
Enzyme EngineeringGuiding the rational design of biocatalysts (e.g., transaminases, oxidases). nih.govEnables greener and more selective synthetic routes to the chiral amine.
Catalyst DesignPredicting enantioselectivity of asymmetric reactions. chemistryworld.comAids in the discovery of novel catalysts for synthesizing enantiopure analogues.

High-Throughput Synthesis and Screening for Chemical Library Generation and Lead Identification

High-throughput experimentation (HTE) is a cornerstone of modern drug discovery, enabling the rapid synthesis and evaluation of thousands of compounds. nih.gov this compound is an ideal starting scaffold for the generation of large chemical libraries using combinatorial and parallel synthesis techniques. youtube.com The core structure can be systematically modified at the amine and phenyl ring to produce a vast array of derivatives.

In a typical workflow, parallel synthesis platforms can perform hundreds of distinct reactions simultaneously in microtiter plates. acs.org Starting with the this compound core, different functional groups can be introduced. For example, the secondary amine can be acylated with a diverse set of carboxylic acids or sulfonyl chlorides, while the aromatic ring can undergo further substitution, creating a library with extensive structural diversity. This approach dramatically accelerates the generation of new chemical entities for biological screening. youtube.com

Once a library is synthesized, high-throughput screening (HTS) is employed to identify "hits"—compounds that exhibit activity against a specific biological target. enamine.net Modern screening platforms utilize automated liquid handlers and plate readers to test thousands of compounds per day. nih.gov For chiral amines, specialized HTS assays have been developed that can rapidly determine not only the concentration (and thus, reaction yield) but also the enantiomeric excess (ee) of the products, which is crucial for asymmetric reaction screening. nih.govnih.gov These assays often use fluorescent probes that interact differently with each enantiomer, allowing for fast and sensitive optical measurements. nih.govnih.gov The integration of high-throughput synthesis and screening creates a robust platform for efficient lead identification and optimization. nih.govresearchgate.net

StageTechniqueDescriptionKey Advantage
Library GenerationParallel SynthesisThis compound is used as a common scaffold. Diverse building blocks are added in separate wells of a microplate to create a large set of unique derivatives. acs.orgRapidly generates thousands of structurally related compounds.
ScreeningHigh-Throughput Screening (HTS)The synthesized library is tested against a biological target (e.g., enzyme, receptor) using automated, miniaturized assays. enamine.netEfficiently identifies initial "hit" compounds from a large pool.
AnalysisFluorescence/CD SpectroscopySpecialized assays are used to quickly measure reaction yield and enantiomeric excess (ee) across the library plates. nih.govEnables rapid optimization of asymmetric synthesis conditions.
Hit IdentificationData AnalysisActive compounds are identified, and their structures are confirmed, providing leads for further optimization. researchgate.netAccelerates the transition from initial screening to lead development.

Advanced Materials Science Applications of this compound Derived Polymers or Conjugates

While primarily explored for its biological potential, the unique structural features of this compound make it a compelling candidate for applications in advanced materials science. The incorporation of both chirality and fluorine into polymers or materials can impart novel and highly desirable properties. rsc.orgnumberanalytics.com

The secondary amine functionality allows the molecule to act as a monomer or a modifying agent in polymerization reactions. For example, it could undergo polyamidation condensation reactions with di-carboxylic acids or acyl halides to form chiral, fluorinated polyamides. mdpi.com The fluorine atom would be expected to enhance the polymer's thermal stability, chemical resistance, and hydrophobicity due to the strength of the carbon-fluorine bond. numberanalytics.com

The inherent chirality of the molecule could be used to create polymers with specific optical properties or for applications in chiral separations and asymmetric catalysis. rsc.org When integrated into a polymer backbone or attached as a side chain, the chiral centers can force the polymer to adopt a helical conformation, leading to materials that can interact with circularly polarized light. Such materials are of interest for applications in chiral photonics and optical devices. Furthermore, surfaces coated with these chiral polymers could be used as stationary phases in chromatography for separating enantiomers or as catalysts that promote one stereochemical outcome over another.

Potential Material TypeMethod of IncorporationKey Imparted PropertyPotential Application
Chiral Fluorinated PolyamidesCondensation polymerization with dicarboxylic acids. mdpi.comHigh thermal stability, chemical resistance, defined stereochemistry.High-performance engineering plastics, chiral stationary phases for chromatography.
Chiral Polymer ConjugatesGrafting onto an existing polymer backbone.Surface chirality, modified surface energy.Enantioselective sensors, asymmetric catalysis supports.
Chiral NanomaterialsSelf-assembly or conjugation to nanoparticles.Giant optical activity, biological recognition. rsc.orgBiosensing, chiroptical devices, circularly polarized emitters.
Fluorinated PolyimidesUsed as a chiral cross-linking or end-capping agent. mdpi.comEnhanced thermal and mechanical properties, low dielectric constant.Aerospace components, advanced electronics.

Development of Novel Synthetic Methodologies for Related Chiral Fluorinated Amines with Expanded Utility

The growing importance of chiral fluorinated amines in pharmaceuticals and agrochemicals continually drives the development of more efficient, selective, and sustainable synthetic methods. researchgate.netnih.gov Research is focused on overcoming the challenges associated with stereocontrol and the introduction of fluorine.

One prominent strategy involves the asymmetric synthesis using N-tert-butylsulfinyl imines, which provides a reliable method for producing a wide range of fluorinated chiral amines with high stereoselectivity. nih.gov Recent advances in catalysis have further expanded the toolkit. Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is a powerful method for accessing chiral amines with high enantiomeric purity. acs.org

Enzymatic and photoenzymatic approaches represent a green and highly selective alternative to traditional chemical methods. the-innovation.org Engineered enzymes, such as transaminases and oxidoreductases, can catalyze the synthesis of chiral amines under mild conditions with exceptional stereocontrol. nih.govnih.gov Photoredox catalysis has also emerged as a powerful tool, enabling novel transformations and the construction of complex fluorinated molecules, including cyclic amines, under mild conditions. frontiersin.orgnottingham.ac.uk These modern catalytic systems are often more tolerant of other functional groups and can reduce the number of synthetic steps required, leading to more efficient and environmentally friendly processes for producing valuable compounds like this compound and its analogues. acs.org

Synthetic MethodologyDescriptionKey AdvantagesReference
Asymmetric Sulfinylimine ChemistryStereoselective addition of nucleophiles to or reduction of N-tert-butylsulfinyl imines derived from fluorinated ketones.High stereoselectivity, broad substrate scope, reliable and well-established. nih.gov
Transition Metal CatalysisAsymmetric hydrogenation of prochiral imines or enamines using chiral metal complexes (e.g., Iridium, Rhodium).High efficiency, excellent enantioselectivity, applicable to a wide range of substrates. acs.org
Biocatalysis / Enzymatic SynthesisUse of engineered enzymes (e.g., transaminases, amine dehydrogenases) for reductive amination or deracemization.Exceptional stereoselectivity, mild reaction conditions, environmentally friendly. nih.govthe-innovation.org
Photoredox CatalysisUse of light and a photocatalyst to generate radical intermediates for C-N bond formation or cyclization reactions.Access to novel reaction pathways, mild conditions, high functional group tolerance. nih.govnottingham.ac.uk
OrganocatalysisUse of small chiral organic molecules to catalyze asymmetric fluorination or amination reactions.Metal-free, readily available catalysts, diverse activation modes. frontiersin.orgcas.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.